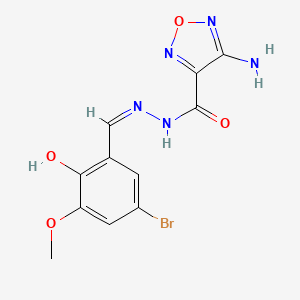![molecular formula C21H24N4S B6020035 4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B6020035.png)
4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been shown to inhibit various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. Inhibition of PDE5 results in increased cGMP levels, which leads to vasodilation and relaxation of smooth muscle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine for lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Finally, future studies could focus on improving the solubility and bioavailability of this compound to make it more suitable for use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene-3-carbonitrile and 4-(4-bromophenyl)piperazine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to yield the desired product. This synthetic method has been optimized to provide high yields and purity of the final product.
科学研究应用
4-(4-cyclopentyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antiviral and antibacterial agent.
属性
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c1-2-6-16(7-3-1)18-14-26-21-19(18)20(22-15-23-21)25-12-10-24(11-13-25)17-8-4-5-9-17/h1-3,6-7,14-15,17H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIWGLVKUKXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6019959.png)
![6-bromo-2-(4-butylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6019967.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6019974.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6019980.png)


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6020017.png)
![2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
![2-[(1-naphthylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B6020030.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]benzamide](/img/structure/B6020041.png)
![1-(2-methoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6020042.png)
![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B6020065.png)